4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride
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Overview
Description
4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-3-yl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine.
Substitution Reaction: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with a piperidin-3-yl group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the substituted pyrimidine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the compound’s structure.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: It is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology research to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the piperidin-3-yl group, resulting in different chemical and biological properties.
4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine: This compound is structurally similar but differs in the position of the piperidinyl group, which can affect its reactivity and biological activity.
Uniqueness
4-Chloro-2-methyl-6-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to the presence of both the chlorine and piperidin-3-yl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H16Cl3N3 |
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Molecular Weight |
284.6 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-piperidin-3-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3.2ClH/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3;2*1H |
InChI Key |
HPWVKPCTFPTBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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